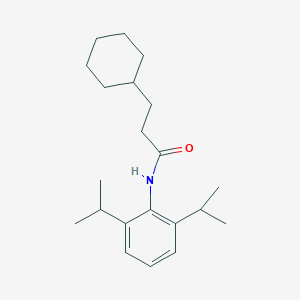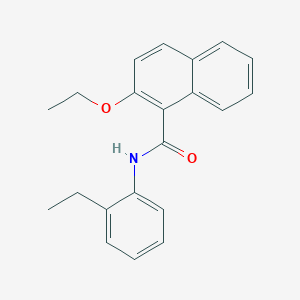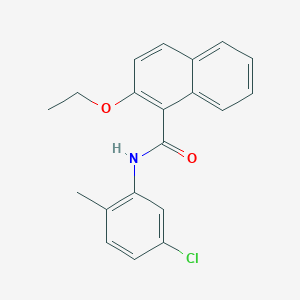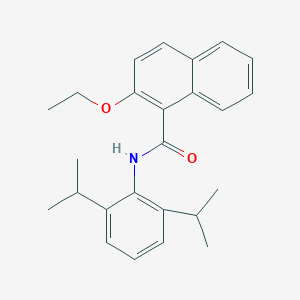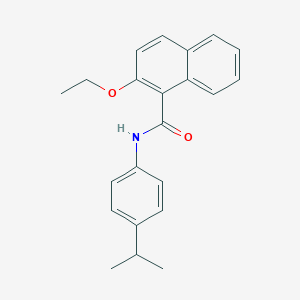
2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide, also known as EINA, is a synthetic compound that has been widely used in scientific research for its ability to selectively inhibit the calcium/calmodulin-dependent protein kinase II (CaMKII) enzyme. CaMKII is a key regulator of synaptic plasticity and memory formation, making it an important target for studying the molecular mechanisms underlying learning and memory.
作用機序
2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide selectively inhibits CaMKII by binding to its regulatory domain, which prevents its activation by calcium/calmodulin. This results in a decrease in CaMKII-dependent phosphorylation of downstream targets, which can affect various cellular processes such as gene expression, ion channel function, and synaptic plasticity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in various model systems. For example, studies have demonstrated that this compound can impair long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in hippocampal slices. Additionally, this compound has been shown to inhibit the proliferation and migration of cancer cells, and to protect against ischemic injury in the heart and brain.
実験室実験の利点と制限
One advantage of using 2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide in lab experiments is its high selectivity for CaMKII, which allows for precise manipulation of this important signaling pathway. Additionally, this compound has been shown to be relatively stable and non-toxic, making it a useful tool for in vitro and in vivo studies. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide and CaMKII inhibition. One area of interest is the development of more potent and selective inhibitors of CaMKII, which could have therapeutic potential for various diseases. Additionally, studies are needed to further elucidate the downstream targets and signaling pathways affected by CaMKII inhibition, and to explore the potential for combination therapies that target multiple signaling pathways. Finally, the use of advanced imaging and electrophysiological techniques could provide new insights into the role of CaMKII in synaptic plasticity and memory formation.
合成法
The synthesis of 2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide involves a multi-step process that starts with the reaction of 2-naphthoyl chloride with ethylamine to form 2-ethoxy-1-naphthamide. This intermediate is then reacted with 4-isopropylaniline in the presence of a base such as potassium carbonate to produce the final product, this compound.
科学的研究の応用
2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide has been extensively used in scientific research to investigate the role of CaMKII in various physiological and pathological processes. For example, studies have shown that CaMKII plays a critical role in synaptic plasticity and memory formation, and that inhibition of CaMKII by this compound can impair these processes. Additionally, CaMKII has been implicated in the pathogenesis of various diseases, including cancer, heart disease, and neurodegenerative disorders, and this compound has been used to study the potential therapeutic effects of CaMKII inhibition in these conditions.
特性
分子式 |
C22H23NO2 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
2-ethoxy-N-(4-propan-2-ylphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C22H23NO2/c1-4-25-20-14-11-17-7-5-6-8-19(17)21(20)22(24)23-18-12-9-16(10-13-18)15(2)3/h5-15H,4H2,1-3H3,(H,23,24) |
InChIキー |
QNKJBZYPGDPNMR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=C(C=C3)C(C)C |
正規SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=C(C=C3)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



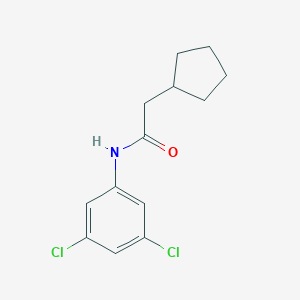
![2-cyclopentyl-N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B308753.png)
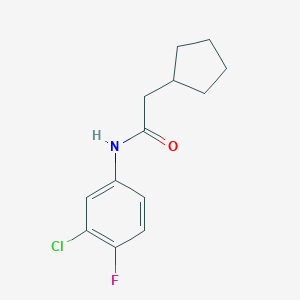
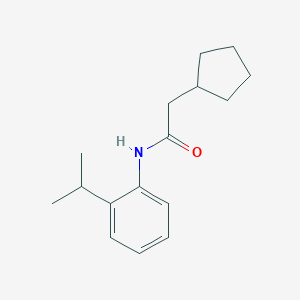
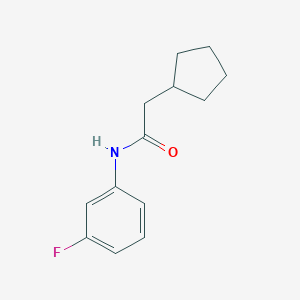
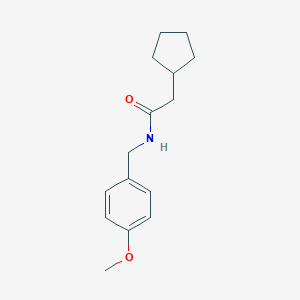
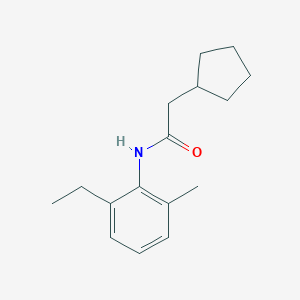

![2-cyclopentyl-N-{3-[(cyclopentylacetyl)amino]-4-methylphenyl}acetamide](/img/structure/B308764.png)
